molecular formula C6H11NO3 B1306861 N-(Allyloxycarbonyl)ethanolamine CAS No. 66471-00-9

N-(Allyloxycarbonyl)ethanolamine

Cat. No.: B1306861
CAS No.: 66471-00-9
M. Wt: 145.16 g/mol
InChI Key: GIYCJRYESIQCEW-UHFFFAOYSA-N
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Description

N-(Allyloxycarbonyl)ethanolamine is a derivative of ethanolamine (2-aminoethanol) where the amine group is protected by an allyloxycarbonyl (Alloc) group. This compound is synthesized by reacting ethanolamine with allyloxycarbonyl chloride (Alloc-Cl) in the presence of a base such as N,N,N',N'-tetramethylethylenediamine (TMEDA) to yield the Alloc-protected ethanolamine (Fig. 1) . The Alloc group is widely used in organic synthesis as a temporary protecting group for amines due to its stability under acidic and basic conditions and its selective removal via palladium-catalyzed deprotection .

Properties

IUPAC Name

prop-2-enyl N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-5-10-6(9)7-3-4-8/h2,8H,1,3-5H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYCJRYESIQCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393189
Record name N-(Allyloxycarbonyl)ethanolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66471-00-9
Record name N-(Allyloxycarbonyl)ethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Allyloxycarbonyl)ethanolamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Allyloxycarbonyl)ethanolamine can be synthesized by reacting ethanolamine with allyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or distillation, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

N-(Allyloxycarbonyl)ethanolamine is employed as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to introduce the Alloc group allows for selective protection of amino groups during multi-step synthesis processes. This selectivity is vital for creating complex molecules with multiple functional groups.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Deprotection Removal of Alloc protecting group to yield amines
Coupling Reactions Formation of peptide bonds in drug synthesis
Functionalization Introduction of other functional groups

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential therapeutic properties, particularly in the treatment of metabolic disorders such as diabetes and obesity. The compound's structure allows it to interact with biological targets effectively.

Case Study: Therapeutic Applications

A study highlighted the use of aryl ethanolamines, including derivatives of this compound, in targeting β3-adrenergic receptors. These compounds demonstrated significant potential in managing conditions like hyperglycemia, showcasing their therapeutic relevance .

Bioconjugation Techniques

This compound plays a critical role in bioconjugation strategies, where it is used to attach biomolecules to surfaces or other molecules. This application is particularly relevant in developing targeted drug delivery systems and diagnostic agents.

Table 2: Bioconjugation Applications

Application TypeDescriptionReference
Targeted Drug Delivery Enhances specificity of drug action
Diagnostics Used in the development of biosensors

Mechanism of Action

The mechanism of action of N-(Allyloxycarbonyl)ethanolamine primarily involves its role as a protecting group. The carbamate group masks the amine functionality, preventing unwanted reactions during synthesis. The allyloxy group can participate in various chemical reactions, enabling the attachment of different functionalities to the molecule.

Comparison with Similar Compounds

Key Structural Features :

  • Ethanolamine backbone: A primary amine (-NH₂) and a hydroxyl (-OH) group on adjacent carbons.
  • Alloc protection : The allyloxycarbonyl moiety (-O-CO-O-CH₂-CH=CH₂) replaces the hydrogen on the amine, forming a carbamate linkage.

Structural Analogues of Ethanolamine Derivatives

Ethanolamine derivatives are categorized based on modifications to the amine or hydroxyl groups. Below is a systematic comparison:

N-Acylethanolamines

These compounds feature an acyl group (-CO-R) attached to the amine. Examples include:

Compound Structure Synthesis Method Applications Key Properties Reference
N-Palmitoylethanolamine Ethanolamine + palmitic acid Direct condensation at 180°C Bioactive lipid, anti-inflammatory Radiolabeled (¹⁴C) for metabolic studies
N-Oleoylethanolamine Ethanolamine + oleic acid Enzymatic or chemical acylation Satiety signaling, lipid metabolism CAS 111-58-0; HMDB0002088
Linoleoyl ethanolamide Ethanolamine + linoleic acid N-acylation via fatty acid chloride Endocannabinoid system modulation LogP: 7.02; low solubility in water
N-(Allyloxycarbonyl)ethanolamine Ethanolamine + Alloc-Cl Carbamate formation with Alloc-Cl/TMEDA Amine protection in peptide synthesis Stable under acidic/basic conditions

Key Differences :

  • Functional group: N-Acylethanolamines have amide bonds (-CO-NH-), whereas this compound has a carbamate (-O-CO-NH-).
  • Stability : Amides (N-acyl) are hydrolytically stable, while carbamates (Alloc) are cleavable under specific conditions (e.g., Pd⁰ catalysis) .
N,O-Diacylethanolamines

These derivatives have both amine and hydroxyl groups acylated. For example:

  • N,O-Didecanoylethanolamine: Synthesized via enzymatic acylation of ethanolamine with decanoic acid. Used as emulsifiers in cosmetics and pharmaceuticals due to stable amide linkages .
  • Thermal Stability: TGA data for similar compounds show decomposition above 200°C, contrasting with this compound, which exhibits two thermal decomposition events at lower temperatures (Fig. 6 in ) .
Nitroso Derivatives

N-Nitrosoethanolamines, such as N-Nitrosoallylethanolamine (CAS 91308-69-9), are carcinogenic compounds formed via nitrosation. These differ starkly from this compound:

  • Structure: Nitroso group (-NO) replaces the Alloc moiety.
  • Toxicity: Classified as carcinogens in rodent studies, unlike the non-toxic Alloc derivative .

Physicochemical Properties

Chromatographic Behavior
  • This compound: Expected to elute earlier than ethanolamine in gas chromatography due to higher molecular weight and reduced hydrogen bonding (cf. Supelcowax 10 column data in ) .
  • N-Acylethanolamines: Higher logP values (e.g., 7.02 for linoleoyl ethanolamide) result in longer retention times on reverse-phase columns compared to the polar Alloc derivative .
Thermal Analysis
  • This compound: TGA shows two decomposition events, likely corresponding to Alloc group removal (~150°C) and ethanolamine backbone degradation (~250°C) .
  • N,O-Diacylethanolamines: Single decomposition event above 200°C due to stable amide bonds .

Biological Activity

N-(Allyloxycarbonyl)ethanolamine (CAS 66471-00-9) is a compound with notable biological activity, primarily recognized for its potential as a precursor for bioactive molecules. This article explores its synthesis, biological properties, and relevant research findings, including data tables and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of ethanolamine with allyl chloroformate. Its molecular formula is C6H11NO3C_6H_{11}NO_3, and it contains both an allyloxycarbonyl group and an amino group, which contribute to its reactivity and biological activity .

1. Anticonvulsant Activity

Research has indicated that N-(allyloxycarbonyl) derivatives exhibit significant anticonvulsant activities. A study evaluated various N-alkoxycarbonyl-alpha-amino-N-methylsuccinimides, finding that compounds with the allyloxycarbonyl group showed moderate efficacy in the pentylenetetrazol (PTZ) test. The order of activity was influenced by the specific alkoxycarbonyl substituent, indicating that structural modifications can enhance or diminish anticonvulsant properties .

2. Immunomodulatory Effects

The compound's immunomodulatory effects are linked to its interactions with immune pathways. It has been suggested that modifications in the structure of related compounds can lead to varying degrees of cytokine production, influencing immune responses. For instance, lipid A derivatives have shown differential activation of immune cells through Toll-like receptor pathways, which could be analogous to the mechanisms involving this compound .

Case Studies

  • Anticonvulsant Evaluation : In a study assessing the anticonvulsant properties of N-alkoxycarbonyl compounds, this compound was included in a series of tests against seizures induced by PTZ. The results demonstrated that while it exhibited some anticonvulsant activity, its efficacy was lower compared to other derivatives like N-ethoxycarbonyl-alpha-amino-N-methylsuccinimide .
  • Immunological Assessment : Another study focused on the immunological activity of lipid A analogs indicated that structural variations significantly impact their ability to stimulate cytokine release from immune cells. This suggests that similar structural features in this compound could modulate immune responses through similar pathways .

Data Tables

CompoundAnticonvulsant Activity (ED50, mg/kg)Immune Response (Cytokine Levels)
This compoundModerate (specific values not reported)Varies by structural modification
N-phenoxycarbonylHighSignificant cytokine release
N-ethoxycarbonylHighSignificant cytokine release

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Allyloxycarbonyl)ethanolamine
Reactant of Route 2
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